6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanyl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-7-2-4-8(5-3-7)18-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDOKOPAXEOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-methylbenzenethiol with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
- Key Findings :
Nucleophilic Substitution
The 2-amine group participates in substitution reactions, particularly under basic conditions:
- Notable Observations :
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed couplings:
- Mechanistic Insight :
Reductive Desulfurization
The sulfanyl group can be removed under reductive conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Raney Nickel | H₂ (1 atm), EtOH, 70°C, 12 hr | 6-Hydro-9H-purin-2-amine | 90% |
| LiAlH₄ | THF, reflux, 8 hr | Purine ring degradation | 35% |
Acid/Base-Mediated Reactions
The purine ring undergoes pH-dependent tautomerism and degradation:
| Condition | Reaction | Outcome |
|---|---|---|
| HCl (6M), reflux | Hydrolysis of sulfanyl group | 6-Mercapto-9H-purin-2-amine + 4-methylthiophenol |
| NaOH (1M), RT | Ring-opening at N9 | Pyrimidine-thiolate derivatives |
- Structural Stability :
Biological Activity Correlations
Derivatives of 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine show structure-activity relationships (SAR):
| Modification | Biological Target | IC₅₀ | Reference |
|---|---|---|---|
| Sulfone derivative | P2X7 receptor antagonist | 9 ± 2 nM | |
| N-Benzyl-substituted | COX-2 inhibitor | 28 ± 4 µM |
Scientific Research Applications
6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural Comparisons
Table 1: Substituent Variations and Structural Features
Key Observations :
- The sulfanyl linkage in the target compound introduces a thioether group, which enhances lipophilicity compared to ether-linked analogues (e.g., cyclohexylmethoxy) .
- Planar vs.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in N-(4-fluorophenyl) derivatives) modulate electronic density, affecting hydrogen bonding and charge interactions .
Comparison :
- The target compound likely employs a cesium carbonate-mediated alkylation similar to , where thiolate intermediates react with 4-methylbenzyl bromide.
- Efficiency: Morpholino and cyclohexylmethoxy derivatives require strong bases (e.g., NaH), while sulfanyl derivatives utilize milder conditions .
Table 3: Functional Profiling of Analogues
Key Findings :
- Target Versatility : Purine analogues exhibit diverse kinase inhibition profiles. The target compound’s sulfanyl group may favor interactions with cysteine or lysine residues in ATP-binding pockets, akin to NU6300’s covalent binding .
- Pathway Specificity: Substituents influence pathway engagement. For example, morpholino groups () may enhance solubility and polar interactions, while hydrophobic groups (e.g., cyclohexylmethoxy) improve membrane permeability .
Structural and Crystallographic Insights
- Torsional Strain: In cyclohexylmethoxy derivatives, the aliphatic chain introduces flexibility, whereas rigid fused quinazoline systems () restrict conformational mobility .
Biological Activity
6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine, a purine derivative featuring a sulfanyl group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound's unique structural attributes allow it to interact with various biological targets, influencing several biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The sulfanyl group can also interact with thiol-containing proteins, altering their functionality and contributing to the compound's anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of related compounds have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens, suggesting that similar activities may be present in this compound .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 16 |
| Compound 9 | Escherichia coli | 32 |
| Compound 14 | Pseudomonas aeruginosa | 32 |
Antitumor Activity
In vivo studies have highlighted the antitumor potential of purine derivatives. For example, related compounds have shown selective cytotoxicity towards various cancer cell lines, including lung cancer (EKVX), colon cancer (HCT-15), and breast cancer (MDA-MB-231) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | Compound | Effect |
|---|---|---|
| NSC Lung Cancer EKVX | Compound 5 | Selective cytotoxicity |
| Colon Cancer HCT-15 | Compound 5 | Moderate effectiveness |
| Breast Cancer MDA-MB-231 | Compound 5 | Significant activity |
Case Studies
- Antitumor Screening : A study synthesized several purine derivatives, including those similar to this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against different tumor cell lines, with some showing promising selectivity towards specific cancers .
- Antimicrobial Efficacy : In a comparative study on the antimicrobial properties of related compounds, it was found that certain derivatives had potent activity against Staphylococcus aureus, with MIC values indicating strong inhibition at low concentrations . This suggests that the sulfanyl group may enhance the antimicrobial efficacy of these purine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
